Cas no 1805757-57-6 (3-(3-Bromopropyl)-5-ethylmandelic acid)

3-(3-Bromopropyl)-5-ethylmandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-Bromopropyl)-5-ethylmandelic acid
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- インチ: 1S/C13H17BrO3/c1-2-9-6-10(4-3-5-14)8-11(7-9)12(15)13(16)17/h6-8,12,15H,2-5H2,1H3,(H,16,17)
- InChIKey: NEKHUONGMRPJGZ-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C=C(C(C(=O)O)O)C=C(CC)C=1
計算された属性
- せいみつぶんしりょう: 300.03611 g/mol
- どういたいしつりょう: 300.03611 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 301.18
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 57.5
3-(3-Bromopropyl)-5-ethylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027555-1g |
3-(3-Bromopropyl)-5-ethylmandelic acid |
1805757-57-6 | 97% | 1g |
1,490.00 USD | 2021-06-17 |
3-(3-Bromopropyl)-5-ethylmandelic acid 関連文献
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-(3-Bromopropyl)-5-ethylmandelic acidに関する追加情報
Comprehensive Analysis of 3-(3-Bromopropyl)-5-ethylmandelic acid (CAS No. 1805757-57-6): Properties, Applications, and Industry Trends
3-(3-Bromopropyl)-5-ethylmandelic acid (CAS No. 1805757-57-6) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This brominated mandelic acid derivative combines a propyl bromide side chain with an ethyl-substituted aromatic ring, creating a versatile building block for drug discovery and material science. Recent literature highlights its potential as an intermediate in synthesizing chiral pharmaceuticals, particularly for central nervous system (CNS) therapeutics and metabolic regulators.
The compound's molecular structure (C13H17BrO3) features both carboxylic acid and bromoalkyl functional groups, enabling diverse chemical modifications. Researchers are exploring its application in asymmetric synthesis, where the chiral center at the mandelic acid core facilitates stereoselective reactions. Industry reports indicate growing demand for such high-purity intermediates, driven by advancements in personalized medicine and targeted drug delivery systems.
Analytical studies reveal that 3-(3-Bromopropyl)-5-ethylmandelic acid exhibits optimal stability under controlled conditions (2-8°C in inert atmosphere). Its solubility profile (soluble in polar organic solvents like DMSO and methanol) makes it suitable for cross-coupling reactions, particularly in palladium-catalyzed processes. The ethyl group at the 5-position enhances lipophilicity, a property increasingly valued in blood-brain barrier penetration studies—a hot topic in neurodegenerative disease research.
From a commercial perspective, manufacturers are optimizing large-scale synthesis routes to meet rising demand from contract research organizations (CROs). Quality control protocols emphasize HPLC purity verification (>98%) and chiral HPLC analysis to ensure enantiomeric purity—critical for pharmaceutical grade materials. The compound's patent landscape shows activity in prodrug formulations and bioconjugation techniques, aligning with trends in ADC (antibody-drug conjugate) development.
Environmental and safety assessments confirm that proper handling procedures minimize risks associated with this brominated compound. Modern green chemistry approaches are being applied to reduce waste in its production, responding to industry demands for sustainable chemical processes. These developments position CAS 1805757-57-6 as a compound of interest in the evolving landscape of specialty chemicals and pharmaceutical intermediates.
Emerging applications include its use in fluorescence labeling and molecular probes, where the bromine atom serves as a handle for further functionalization. Researchers are particularly interested in its potential for creating PET radiotracers, given the growing market for diagnostic imaging agents. The compound's structure-activity relationships are also being investigated for enzyme inhibition properties, with preliminary studies suggesting utility in kinase-targeted therapies.
Supply chain data indicates that 3-(3-Bromopropyl)-5-ethylmandelic acid is primarily sourced from specialized fine chemical suppliers with GMP-compliant facilities. Market analysts project steady growth (CAGR 6-8%) for such high-value intermediates through 2030, fueled by expanding biopharmaceutical R&D budgets. The compound's regulatory status remains favorable in major markets, with proper documentation of impurity profiles and stability data.
Cutting-edge research explores the compound's role in metal-organic frameworks (MOFs) and supramolecular chemistry. The carboxylate group enables coordination with metal ions, while the aromatic system contributes to π-π stacking interactions—properties valuable for designing functional materials. These applications align with the broader scientific community's focus on smart materials and molecular devices.
For laboratory handling, recommended practices include using anhydrous reaction conditions when employing the bromoalkyl moiety in nucleophilic substitutions. Analytical characterization typically combines NMR spectroscopy (notably 1H, 13C, and 2D techniques) with high-resolution mass spectrometry for structural confirmation. These standard operating procedures reflect the compound's status as a research-grade chemical in modern organic synthesis.
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